N-(3-Methylpentan-2-yl)-2-(methylsulfanyl)aniline

Description

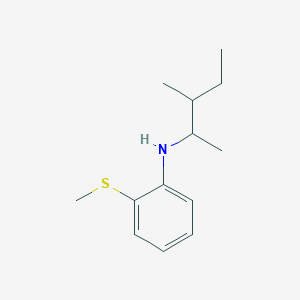

N-(3-Methylpentan-2-yl)-2-(methylsulfanyl)aniline (C₁₃H₂₁NS, molecular weight 223.38) is an aniline derivative featuring a methylsulfanyl group at the 2-position of the aromatic ring and a branched 3-methylpentan-2-yl substituent on the nitrogen atom. For instance, Schiff base ligands derived from 2-(methylsulfanyl)aniline, such as 2-(methylsulfanyl)-N-(1H-pyrrol-2-ylmethylidene)aniline (HL), demonstrate the reactivity of the methylsulfanyl-aniline backbone in forming coordination complexes with transition metals like copper(II) .

Properties

Molecular Formula |

C13H21NS |

|---|---|

Molecular Weight |

223.38 g/mol |

IUPAC Name |

N-(3-methylpentan-2-yl)-2-methylsulfanylaniline |

InChI |

InChI=1S/C13H21NS/c1-5-10(2)11(3)14-12-8-6-7-9-13(12)15-4/h6-11,14H,5H2,1-4H3 |

InChI Key |

VUOSQHYQAGMWDF-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C)C(C)NC1=CC=CC=C1SC |

Origin of Product |

United States |

Preparation Methods

Alkylation of 2-(Methylsulfanyl)aniline

One common preparative route involves the alkylation of 2-(methylsulfanyl)aniline with a suitable alkylating agent corresponding to the 3-methylpentan-2-yl moiety.

- Starting Material: 2-(methylsulfanyl)aniline (commercially available or prepared via thiolation of 2-aminophenol derivatives).

- Alkylating Agent: 3-methylpentan-2-yl halide (e.g., bromide or iodide).

- Base: Sodium hydride or potassium carbonate to deprotonate the aniline nitrogen.

- Solvent: Anhydrous tetrahydrofuran (THF) or dimethylformamide (DMF).

- Conditions: The reaction is performed under inert atmosphere (argon or nitrogen) at 0°C to room temperature.

- Workup: Quenching with water, extraction with organic solvents (e.g., dichloromethane), drying, and purification by column chromatography.

$$

\text{2-(methylsulfanyl)aniline} + \text{3-methylpentan-2-yl halide} \xrightarrow[\text{Base}]{\text{THF, RT}} \text{this compound}

$$

This method leverages nucleophilic substitution at the alkyl halide by the aniline nitrogen.

Reductive Amination Approach

An alternative preparation involves reductive amination of 2-(methylsulfanyl)aniline with 3-methylpentan-2-one:

- Step 1: Condensation of 2-(methylsulfanyl)aniline with 3-methylpentan-2-one to form an imine intermediate.

- Step 2: Reduction of the imine using reducing agents such as sodium triacetoxyborohydride or sodium cyanoborohydride.

- Solvent: Dichloromethane or methanol.

- Conditions: Room temperature to mild heating.

- Advantages: Avoids the need for alkyl halides and can offer better regioselectivity.

Cross-Coupling Methods for Aromatic Substitution

In some literature, the methylsulfanyl group is introduced via cross-coupling reactions or nucleophilic aromatic substitution on pre-alkylated aniline derivatives.

- For example, palladium-catalyzed cross-coupling of aniline derivatives with methylthiolating agents.

- Alternatively, thiolation of 2-halogenated anilines followed by alkylation.

Representative Experimental Data and Yields

| Method | Key Reagents | Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| Alkylation with alkyl halide | 2-(methylsulfanyl)aniline, 3-methylpentan-2-yl bromide, NaH | THF, 0°C to RT, inert atmosphere | 60–75 | Requires careful control of base and temperature |

| Reductive amination | 2-(methylsulfanyl)aniline, 3-methylpentan-2-one, NaBH(OAc)3 | DCM, RT | 65–80 | Mild conditions, fewer side products |

| Pd-catalyzed cross-coupling | 2-iodoaniline, methylthiol source, Pd catalyst | Et3N, room temp, inert atmosphere | 70–85 | Multi-step, requires catalyst |

Analytical Characterization Summary

- Nuclear Magnetic Resonance (NMR):

- ^1H NMR shows characteristic aromatic protons, methylsulfanyl methyl singlet (~2.3 ppm), and alkyl chain multiplets.

- ^13C NMR confirms aromatic carbons and alkyl chain carbons.

- Mass Spectrometry (MS):

- Molecular ion peak consistent with C13H21NS (molecular weight ~219 g/mol).

- Infrared Spectroscopy (IR):

- NH stretching (~3300 cm^-1), C–S stretching (~700 cm^-1), and aromatic C–H stretching (~3000 cm^-1).

Summary and Recommendations

The preparation of This compound is most reliably achieved via alkylation of 2-(methylsulfanyl)aniline with the corresponding alkyl halide under basic conditions or via reductive amination with the corresponding ketone. Cross-coupling methods offer alternative routes for introducing the methylsulfanyl group when starting from halogenated anilines.

Each method has trade-offs regarding yield, operational simplicity, and reagent availability. The alkylation method is straightforward but requires careful control to minimize side reactions. Reductive amination is milder and can be preferable when the ketone is readily available. Cross-coupling methods are more complex but offer versatility in functional group manipulation.

Chemical Reactions Analysis

Types of Reactions

N-(3-Methylpentan-2-yl)-2-(methylsulfanyl)aniline can undergo various chemical reactions, including:

Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The nitro group (if present) can be reduced to an amine using reducing agents such as iron powder and hydrochloric acid.

Substitution: The aniline group can participate in electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Iron powder, hydrochloric acid.

Substitution: Nitric acid (for nitration), sulfuric acid (for sulfonation), halogens (for halogenation).

Major Products

Oxidation: Sulfoxides, sulfones.

Reduction: Amines.

Substitution: Nitroanilines, sulfonylanilines, halogenated anilines.

Scientific Research Applications

N-(3-Methylpentan-2-yl)-2-(methylsulfanyl)aniline has several applications in scientific research, including:

Chemistry: Used as a building block for the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(3-Methylpentan-2-yl)-2-(methylsulfanyl)aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways and molecular targets involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between N-(3-Methylpentan-2-yl)-2-(methylsulfanyl)aniline and related compounds:

Key Comparative Insights:

Substituent Position and Electronic Effects :

- The 2-(methylsulfanyl) group in the target compound donates electrons via resonance, enhancing the aromatic ring's nucleophilicity. In contrast, 4-methanesulfonyl-N-(3-methylpentan-2-yl)aniline () has an electron-withdrawing sulfonyl group at the 4-position, which reduces electron density on the ring and alters reactivity .

- The Schiff base analog (HL) in leverages the 2-(methylsulfanyl) group to stabilize Cu(II) complexes, highlighting the importance of substituent position in coordination chemistry .

Biological Activity: Cangrelor (–8) incorporates a methylsulfanylethyl group linked to an adenosine analog, enabling antiplatelet activity through P2Y₁₂ receptor antagonism .

Structural Complexity and Applications :

- Compounds like 4-(methylsulfanyl)-N-(naphthalen-2-ylmethyl)aniline () feature bulky naphthyl groups, which may enhance photophysical properties for materials science applications . The target compound’s simpler structure could favor synthetic scalability.

Synthetic Pathways :

- Schiff base derivatives (e.g., HL) are synthesized via condensation of 2-(methylsulfanyl)aniline with aldehydes, followed by metal complexation . The target compound, lacking an imine group, would require alternative routes, such as alkylation of 2-(methylsulfanyl)aniline with 3-methylpentan-2-yl halides.

Research Findings and Data

Table 1: Comparative Molar Conductivity of Copper(II) Complexes Involving 2-(Methylsulfanyl)aniline Derivatives

| Complex | Molar Conductivity (Λₐ, S cm² mol⁻¹) | Inference |

|---|---|---|

| [Cu(HL)(bipy)Cl₂] (Bipyridine ligand) | 18.2 | Non-electrolytic behavior; neutral complex in solution |

| [Cu(HL)(phen)Cl₂] (Phenanthroline ligand) | 20.5 | Similar non-electrolytic nature; stable coordination geometry |

Data sourced from mixed-ligand Cu(II) complexes in .

Key Observations:

- The low molar conductivity values (18.2–20.5 S cm² mol⁻¹) indicate that these complexes retain their neutral structure in solution, contrasting with ionic pharmaceuticals like Cangrelor, which exhibit higher conductivity due to charged phosphate groups .

Biological Activity

N-(3-Methylpentan-2-yl)-2-(methylsulfanyl)aniline is an organic compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article delves into the compound's biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C13H21N1S1, with a molecular weight of approximately 223.38 g/mol. The compound features a branched alkyl chain and a methylsulfanyl group, contributing to its unique chemical properties.

Research indicates that this compound may exert its biological effects through interactions with specific biomolecular targets such as enzymes or receptors. The binding of this compound to these targets can modulate their activity, leading to various pharmacological responses. However, detailed pathways and specific molecular interactions remain areas for further investigation.

Antimicrobial Activity

Preliminary studies suggest that this compound exhibits antimicrobial properties . This activity may be attributed to the compound's ability to disrupt microbial cell membranes or interfere with vital enzymatic processes within microbial cells. The efficacy against various bacterial strains has been highlighted in several studies, indicating its potential as a therapeutic agent in treating infections.

Anticancer Activity

The compound has also been explored for its anticancer properties . In vitro studies have shown that it may induce apoptosis in cancer cell lines, such as MCF-7 (breast cancer) and DU-145 (prostate cancer). The mechanism appears to involve the modulation of signaling pathways related to cell proliferation and survival.

Research Findings and Case Studies

Several case studies have been conducted to evaluate the biological activity of this compound:

| Study Focus | Findings | Reference |

|---|---|---|

| Antimicrobial Efficacy | Demonstrated effectiveness against Gram-positive and Gram-negative bacteria; potential as a broad-spectrum antimicrobial agent | |

| Anticancer Potential | Induced significant apoptosis in MCF-7 and DU-145 cell lines; modulation of apoptotic pathways identified | |

| Mechanistic Insights | Interaction with specific enzymes noted; further elucidation required for comprehensive understanding |

Q & A

Q. What experimental and computational approaches validate the regioselectivity of this compound in electrophilic substitutions?

Q. How can high-throughput crystallography pipelines improve structural determination of this compound derivatives?

Q. What role does hydrogen bonding play in stabilizing intermediates during the synthesis of this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.